1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride
Overview
Description
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound might interact with monoamine oxidase, as suggested by the similarity to 4-Methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
If the compound does indeed interact with monoamine oxidase, it might inhibit the enzyme’s activity, preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .
Biochemical Pathways
The compound could potentially affect the monoamine neurotransmitter pathways, including those involving neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Factors such as its molecular weight (27779 ) and structure could influence its absorption, distribution, metabolism, and excretion.
Preparation Methods
The synthesis of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride typically involves the reaction of 4-[(3-methylphenyl)methoxy]benzaldehyde with ethanamine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride can be compared with similar compounds such as:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine: An intermediate in the synthesis of pharmaceutical compounds.
3-(4-Methoxyphenoxy)propan-1-amine: Used in the synthesis of various drugs and chemicals.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for diverse research applications .
Properties
IUPAC Name |
1-[4-[(3-methylphenyl)methoxy]phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPOARXXPSQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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